molecular formula C7H8O2S B186569 5-Ethylthiophene-2-carboxylic acid CAS No. 23229-72-3

5-Ethylthiophene-2-carboxylic acid

Cat. No. B186569
Key on ui cas rn: 23229-72-3
M. Wt: 156.2 g/mol
InChI Key: ZVBNGIDVTPTFCL-UHFFFAOYSA-N
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Patent
US08133910B2

Procedure details

The title compound is prepared in analogy to 5-ethyl-thiophene-2-carboxylic acid starting from 2-thiophenecarboxylic acid and 1-iodobutane; LC-MS: tR=0.92 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)[CH3:2].S1C=C[CH:13]=[C:12]1C(O)=O.ICCCC>>[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)[CH2:2][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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